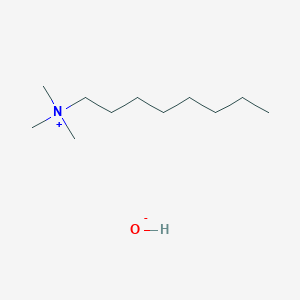
Octyltrimethylammonium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyltrimethylammonium hydroxide is a quaternary ammonium compound with the chemical formula C11H27NO. It is commonly used as a surfactant and phase transfer catalyst in various chemical reactions. The compound is known for its ability to facilitate the transfer of reactants between different phases, such as between aqueous and organic phases, making it a valuable tool in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octyltrimethylammonium hydroxide can be synthesized through the quaternization of trimethylamine with octyl bromide, followed by ion exchange to replace the bromide ion with a hydroxide ion. The reaction typically involves the following steps:
Quaternization: Trimethylamine is reacted with octyl bromide in an organic solvent such as acetonitrile or ethanol. The reaction is carried out at elevated temperatures (around 60-80°C) to form octyltrimethylammonium bromide.
Ion Exchange: The resulting octyltrimethylammonium bromide is then subjected to ion exchange using a hydroxide ion source, such as sodium hydroxide or an ion exchange resin, to replace the bromide ion with a hydroxide ion, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through multiple purification steps, including recrystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
Octyltrimethylammonium hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the hydroxide ion acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the product would be the corresponding alkylated compound.
Aplicaciones Científicas De Investigación
Octyltrimethylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: The compound is used in the preparation of biological samples for electron microscopy, where it helps in the fixation and staining of samples.
Industry: this compound is used in the production of zeolites and other porous materials, where it acts as a structure-directing agent.
Mecanismo De Acción
The mechanism of action of octyltrimethylammonium hydroxide involves its ability to act as a surfactant and phase transfer catalyst. The compound’s quaternary ammonium structure allows it to interact with both hydrophilic and hydrophobic molecules, facilitating the transfer of reactants between different phases. This property is particularly useful in organic synthesis, where it can enhance the efficiency and yield of reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium hydroxide: Another quaternary ammonium compound with similar phase transfer catalytic properties.
Cetyltrimethylammonium bromide: A surfactant with a longer alkyl chain, commonly used in biological and industrial applications.
Uniqueness
Octyltrimethylammonium hydroxide is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a phase transfer catalyst and surfactant in various applications.
Propiedades
Fórmula molecular |
C11H27NO |
|---|---|
Peso molecular |
189.34 g/mol |
Nombre IUPAC |
trimethyl(octyl)azanium;hydroxide |
InChI |
InChI=1S/C11H26N.H2O/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H2/q+1;/p-1 |
Clave InChI |
STYCVOUVPXOARC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(C)C.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
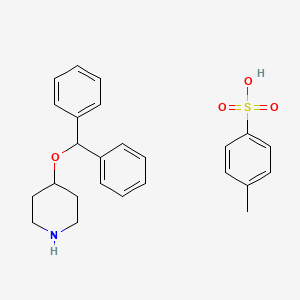
![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
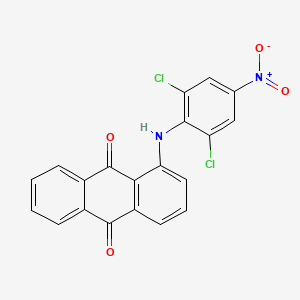
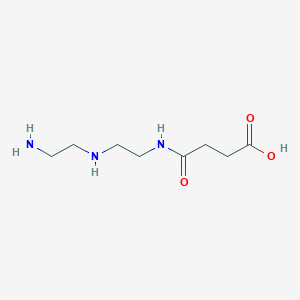
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
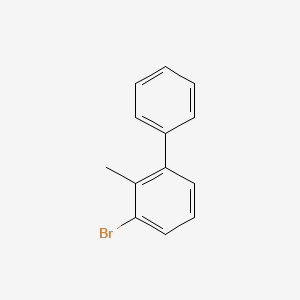

![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
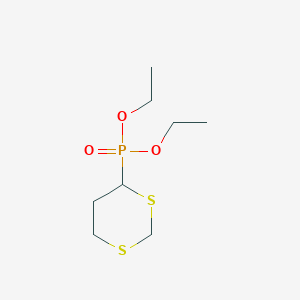
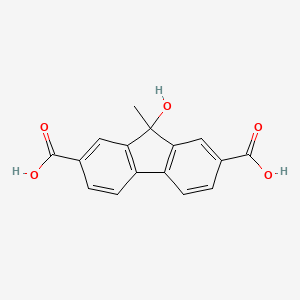
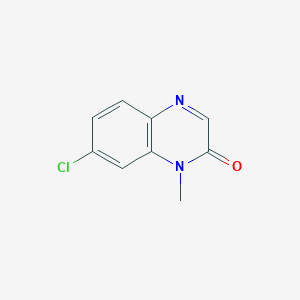
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
